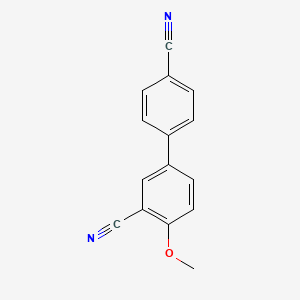

5-(4-Cyanophenyl)-2-methoxybenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-cyanophenyl)-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-18-15-7-6-13(8-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFNNLZSMCGJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Chemical Significance of the Biphenyl Core

The biphenyl (B1667301) core, which consists of two benzene (B151609) rings linked by a single covalent bond, is a fundamental structural motif in organic chemistry. nih.gov This aromatic hydrocarbon framework is notable for its thermal stability and is found naturally in coal tar, crude oil, and natural gas. nih.gov The structure of biphenyl is not always planar; the two phenyl rings can be twisted relative to each other, with the angle depending on the phase (gas, liquid, or solid) and the presence of other substituents. wikipedia.orgutah.edu In the gas phase, for instance, the twist angle is approximately 44.4°. wikipedia.orgutah.edu

The biphenyl unit is a crucial component in a wide array of organic compounds. It serves as a foundational structure for the production of materials such as emulsifiers, crop protection products, and plastics. wikipedia.org The unique structure of biphenylene, which features two benzene rings fused to a strained cyclobutadiene, makes it an excellent candidate for C-C bond activation, allowing for its incorporation into more complex polycyclic aromatic systems. nih.gov This versatility makes the biphenyl core a significant building block in both materials science and medicinal chemistry. oup.com

Academic Relevance of Cyano and Methoxy Functional Groups in Organic Chemistry

Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. thoughtco.com In 5-(4-Cyanophenyl)-2-methoxybenzonitrile, the cyano and methoxy (B1213986) groups impart distinct electronic and chemical properties that are of significant interest in organic chemistry.

The cyano group (-C≡N) is a highly versatile and powerful electron-withdrawing substituent. fiveable.mersc.org Its presence can significantly influence a molecule's polarity, dipole moment, and reactivity. fiveable.me The cyano group is considered a versatile synthetic intermediate because it can be readily converted into various other functional groups, such as amines, amides, carboxylic acids, and ketones. researchgate.netnih.gov This transformative potential makes it invaluable in the synthesis of fine chemicals, natural products, and biologically active molecules. researchgate.net In medicinal chemistry, the nitrile group is often incorporated into drug candidates to enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase metabolic stability. numberanalytics.comnih.gov It frequently acts as a hydrogen bond acceptor in interactions with biological targets. nih.gov

Positioning of 5 4 Cyanophenyl 2 Methoxybenzonitrile in Contemporary Chemical Research

5-(4-Cyanophenyl)-2-methoxybenzonitrile is primarily positioned in contemporary chemical research as a specialized organic building block or intermediate. Its structure combines the rigid biphenyl (B1667301) scaffold with the distinct electronic properties of two nitrile groups and a methoxy (B1213986) group. This combination makes it a valuable precursor for the synthesis of more complex, functional molecules.

Given the known applications of its constituent parts, this compound is a candidate for research in materials science and medicinal chemistry. The biphenyl nitrile structure is often explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells, where the cyano groups can tune the electronic and optical properties of conjugated molecules. rsc.org The presence of multiple aromatic rings and polar nitrile groups could also lend itself to the design of novel liquid crystals. In medicinal chemistry, the biphenyl framework is a known scaffold for interacting with biological targets, and the cyano and methoxy groups are frequently used to optimize the potency and pharmacokinetic properties of drug candidates. nih.govresearchgate.net

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular properties of organic compounds. nih.govresearchgate.net For 5-(4-Cyanophenyl)-2-methoxybenzonitrile, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry, including bond lengths and angles. nih.govresearchgate.net

Table 1: Representative Calculated Molecular Properties for a Substituted Biphenyl (B1667301) System (Illustrative)

This table provides example data that could be obtained for 5-(4-Cyanophenyl)-2-methoxybenzonitrile using DFT calculations, based on typical values for similar aromatic compounds.

| Property | Predicted Value |

| Dipole Moment | ~3-5 Debye |

| C-C (inter-ring) bond length | ~1.48 - 1.50 Å |

| C≡N bond length | ~1.15 - 1.17 Å |

| C-O (methoxy) bond length | ~1.36 - 1.38 Å |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. materialsciencejournal.orgnih.gov A smaller gap generally implies higher reactivity. nih.gov

For 5-(4-Cyanophenyl)-2-methoxybenzonitrile, the distribution of the HOMO and LUMO densities can be visualized. Typically, in such aromatic systems, these orbitals are delocalized over the π-conjugated framework. The electron-withdrawing cyano groups and the electron-donating methoxy (B1213986) group will influence the energy levels and spatial distribution of these orbitals. rsc.org In many substituted benzonitriles, the HOMO is often located on the phenyl ring and the donor group, while the LUMO is concentrated around the acceptor cyano group. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzonitrile (B105546) Derivative

This table presents typical energy values that could be expected from an FMO analysis of 5-(4-Cyanophenyl)-2-methoxybenzonitrile.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscapes and dynamic behavior of molecules like 5-(4-Cyanophenyl)-2-methoxybenzonitrile. beilstein-journals.orgresearchgate.net

An MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and applying a force field to describe the interactions between atoms. stanford.edu The simulation would then be run for a specific duration (from nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of these trajectories can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the dynamics of the inter-ring rotation. researchgate.net

Conformational Analysis and Rotational Barrier Determinations of Biphenyl Rings

The two phenyl rings in 5-(4-Cyanophenyl)-2-methoxybenzonitrile are not coplanar due to steric hindrance between the ortho hydrogens. The degree of twisting is defined by the dihedral angle between the planes of the two rings. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation around the inter-ring C-C bond. nih.gov

Computational methods, particularly DFT, can be used to calculate the potential energy surface as a function of the dihedral angle. rsc.orgresearchgate.netsemanticscholar.org By systematically rotating one ring relative to the other and calculating the energy at each step, one can identify the ground state conformation and the transition states for rotation. The energy difference between the ground state and the transition state corresponds to the rotational barrier. biomedres.usbiomedres.us The presence of substituents, such as the methoxy and cyano groups, can influence both the preferred dihedral angle and the height of the rotational barrier due to steric and electronic effects. rsc.orgresearchgate.net

Table 3: Example Rotational Barriers for Substituted Biphenyls

This table provides a range of rotational energy barriers that might be expected for a molecule like 5-(4-Cyanophenyl)-2-methoxybenzonitrile, based on studies of similar compounds.

| Transition State (Dihedral Angle) | Typical Energy Barrier (kcal/mol) |

| Planar (0°) | 2 - 5 |

| Perpendicular (90°) | 1.5 - 4 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with reasonable accuracy. nih.govresearchgate.net These predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different atoms in the molecule. github.io

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. longdom.org These calculations provide a set of normal modes, each with a specific frequency and intensity. orientjchem.orgresearchgate.net By comparing the computed spectrum with the experimental one, researchers can assign the observed vibrational bands to specific molecular motions, such as the characteristic C≡N stretch of the nitrile groups or the C-O stretch of the methoxy group. nih.govorientjchem.org

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. materialsciencejournal.org

Table 4: Representative Predicted Spectroscopic Data for a Substituted Benzonitrile

This table illustrates the type of spectroscopic data that can be generated computationally for 5-(4-Cyanophenyl)-2-methoxybenzonitrile.

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C≡N Chemical Shift | 118 - 122 ppm |

| ¹H NMR | O-CH₃ Chemical Shift | 3.8 - 4.0 ppm |

| IR | C≡N Stretching Frequency | 2220 - 2240 cm⁻¹ |

| UV-Vis | λ_max | ~280 - 320 nm |

Ligand-Protein Interaction Modelling (Methodological Aspects only, without biological results)

Molecular docking and molecular dynamics simulations are the primary computational techniques used to model the interaction between a small molecule (ligand) like 5-(4-Cyanophenyl)-2-methoxybenzonitrile and a biological macromolecule, such as a protein. wikipedia.orgnottingham.ac.uk

The process begins with the preparation of both the ligand and the protein structures. For the ligand, this involves generating a 3D conformation and assigning appropriate partial charges. jscimedcentral.comwustl.edu For the protein, the crystal structure is typically obtained from a database like the Protein Data Bank (PDB). nottingham.ac.uk This structure is then prepared by adding hydrogen atoms, assigning protonation states to amino acid residues, and removing any non-essential molecules like water and co-crystallized ligands. jscimedcentral.comnih.gov

Molecular docking is then used to predict the preferred binding orientation and conformation of the ligand within the protein's active site. meilerlab.org Docking algorithms systematically sample a large number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. nottingham.ac.ukjscimedcentral.com

Following docking, MD simulations can be employed to refine the docked pose and to study the dynamic stability of the ligand-protein complex. mdtutorials.comgithub.ioresearchgate.net The simulation is set up by placing the complex in a solvated environment and running it for an extended period. nottingham.ac.ukmedium.com Analysis of the simulation trajectory can provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex and the conformational changes that may occur upon ligand binding. github.io

Chemical Derivatization and Functional Group Interconversions of 5 4 Cyanophenyl 2 Methoxybenzonitrile

The chemical reactivity of 5-(4-cyanophenyl)-2-methoxybenzonitrile is primarily centered around its three functional groups: the two distinct nitrile groups and the methoxy (B1213986) ether group. The presence of two electronically different aromatic rings and the specific substitution pattern allows for a range of chemical transformations, enabling the synthesis of diverse derivatives. These reactions include modifications of the nitrile moieties into amides, carboxylic acids, amines, tetrazoles, or amidines, as well as the cleavage of the methoxy ether to a phenol (B47542).

Advanced Applications in Materials Science and Chemical Technologies

Development of Liquid Crystalline Materials

The rigid, rod-like structure of 5-(4-Cyanophenyl)-2-methoxybenzonitrile, coupled with its polar substituents, makes it a promising candidate for the design of liquid crystalline materials. The arrangement and nature of its functional groups are pivotal in determining the formation and stability of mesophases, as well as the resulting electro-optical properties.

Molecular Design Principles for Mesophase Behavior

The emergence of liquid crystalline phases, or mesophases, is intrinsically linked to the molecular geometry and intermolecular interactions of the constituent molecules. For 5-(4-Cyanophenyl)-2-methoxybenzonitrile, several key design principles govern its potential for mesophase formation:

Anisotropic Molecular Shape: The elongated and relatively rigid biphenyl (B1667301) core is a fundamental prerequisite for the formation of orientationally ordered liquid crystal phases. This inherent anisotropy encourages the molecules to align along a common direction, a hallmark of nematic and smectic phases.

Lateral Substitution: The methoxy (B1213986) (-OCH3) group, positioned at the 2-position of one of the benzene (B151609) rings, acts as a lateral substituent. Such groups can influence the packing of the molecules. Depending on its size and polarity, a lateral group can either disrupt the close packing required for higher-ordered smectic phases, thus favoring the nematic phase, or it can introduce steric hindrance that lowers the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). In this case, the methoxy group's moderate size and polarity are expected to subtly modulate the intermolecular spacing and interactions.

Intermolecular Interactions: Beyond dipole-dipole forces, van der Waals interactions between the aromatic rings and potential weak hydrogen bonding involving the nitrogen of the cyano groups contribute to the stability of the mesophase. The balance of these forces dictates the type of mesophase formed and its temperature range.

| Molecular Feature | Role in Mesophase Formation |

| Biphenyl Core | Provides molecular rigidity and anisotropy. |

| Terminal Cyano Groups | Induce a strong dipole moment, enhancing intermolecular attractions and stabilizing mesophases. |

| Lateral Methoxy Group | Influences molecular packing and can affect the type and thermal stability of the mesophase. |

Influence of Molecular Structure on Electro-Optical Properties (Theoretical Framework)

The electro-optical properties of liquid crystals derived from 5-(4-Cyanophenyl)-2-methoxybenzonitrile are theoretically governed by how its molecular structure responds to an external electric field. The key parameters are dielectric anisotropy (Δε) and optical anisotropy (Δn).

Optical Anisotropy (Δn): Also known as birefringence, this is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. The extended π-conjugation of the biphenyl core in 5-(4-Cyanophenyl)-2-methoxybenzonitrile leads to a high degree of electronic polarizability along the long molecular axis. This anisotropy in polarizability is the microscopic origin of birefringence. The presence of the cyano and methoxy groups can further modify the electronic structure and thus the polarizability, influencing the value of Δn. Computational methods based on density functional theory (DFT) can be employed to calculate the molecular polarizability tensor and, from that, estimate the optical anisotropy.

| Property | Key Influencing Structural Feature | Theoretical Implication |

| Dielectric Anisotropy (Δε) | Strong dipole moment from terminal cyano groups. | High positive Δε, leading to efficient switching in electric fields. |

| Optical Anisotropy (Δn) | Extended π-conjugation of the biphenyl core. | High birefringence, crucial for applications in displays and photonic devices. |

Components in Organic Electronic Devices

The electronic properties of 5-(4-Cyanophenyl)-2-methoxybenzonitrile, particularly its electron-deficient nature endowed by the cyano groups, make it a candidate for use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, molecules with benzonitrile (B105546) moieties have been explored for their role in enhancing device performance, particularly in achieving deep-blue emission. The benzonitrile unit can facilitate triplet-triplet annihilation (TTA), a process that can lead to highly efficient fluorescence. While specific studies on 5-(4-Cyanophenyl)-2-methoxybenzonitrile in OLEDs are not widely reported, its structural features suggest potential as a host or an electron-transporting material. The high triplet energy that can be associated with the biphenyl core is a desirable characteristic for host materials in phosphorescent OLEDs (PhOLEDs), preventing a back-energy transfer from the phosphorescent guest. The electron-withdrawing cyano groups can also enhance electron injection and transport, contributing to a better charge balance within the device, which is crucial for high efficiency.

Non-Linear Optical (NLO) Materials (e.g., Second Harmonic Generation)

Molecules with a significant difference in electron density between different parts of the structure, often described as donor-acceptor systems, can exhibit large second-order non-linear optical (NLO) responses. This property is the basis for technologies such as second harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

The structure of 5-(4-Cyanophenyl)-2-methoxybenzonitrile, featuring electron-donating (methoxy) and electron-withdrawing (cyano) groups on a conjugated biphenyl system, suggests potential for NLO applications. The intramolecular charge transfer (ICT) from the methoxy-substituted ring to the cyano-substituted ring upon excitation can lead to a large change in the molecular dipole moment, which is a key factor for a high second-order hyperpolarizability (β). For a material to exhibit macroscopic SHG, it must also crystallize in a non-centrosymmetric space group. The specific substitution pattern of 5-(4-Cyanophenyl)-2-methoxybenzonitrile will influence its crystal packing and thus its potential for bulk SHG. Theoretical calculations can predict the hyperpolarizability of the molecule, providing an initial assessment of its NLO potential.

| Application Area | Potential Role of 5-(4-Cyanophenyl)-2-methoxybenzonitrile | Key Structural Features |

| OLEDs | Host or electron-transport material. | Biphenyl core (high triplet energy), cyano groups (electron transport). |

| OPVs | Non-fullerene acceptor. | Electron-withdrawing cyano groups (low LUMO), methoxy group (energy level tuning). |

| NLO | Active component for second harmonic generation. | Donor (methoxy) and acceptor (cyano) groups on a conjugated system (intramolecular charge transfer). |

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The bifunctional nature of 5-(4-Cyanophenyl)-2-methoxybenzonitrile, characterized by its two nitrile groups, makes it a compelling candidate for ligand design in coordination chemistry. Nitrile moieties are well-established coordinating groups that can bind to a variety of metal centers. The presence of two such groups on a semi-rigid biphenyl backbone allows this compound to act as a bridging ligand, connecting metal ions to form extended coordination polymers or discrete polynuclear complexes.

The geometry of the biphenyl unit, influenced by the methoxy group, dictates the spatial orientation of the coordinating nitrile groups. This pre-determined arrangement is crucial in designing Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific angles and distances between the nitrile groups in 5-(4-Cyanophenyl)-2-methoxybenzonitrile can direct the assembly of predictable and highly ordered three-dimensional structures.

Key Research Findings:

Bridging Ligand Potential: The dinitrile functionality allows the molecule to bridge two metal centers, a fundamental requirement for the construction of coordination polymers and MOFs.

Structural Versatility: The rotational freedom around the biphenyl linkage, although somewhat restricted by the methoxy group, can allow for the formation of diverse network topologies.

Functional Pores: The methoxy group attached to one of the phenyl rings can project into the pores of the resulting MOF, influencing the framework's chemical environment and its affinity for specific guest molecules.

The tailored design of MOFs using ligands like 5-(4-Cyanophenyl)-2-methoxybenzonitrile can lead to materials with precisely controlled pore sizes and functionalities. These materials have potential applications in gas storage, separation, and catalysis. The nitrile groups, in addition to their coordinating role, can also participate in post-synthetic modifications, further enhancing the functional properties of the resulting MOFs.

| Property | Description | Implication in Coordination Chemistry |

| Functional Groups | Two nitrile (-CN) groups, one methoxy (-OCH3) group | Nitrile groups act as coordination sites for metal ions. The methoxy group can modify the electronic properties and steric environment of the ligand. |

| Backbone Structure | Biphenyl | Provides a semi-rigid spacer between the coordinating nitrile groups, influencing the geometry of the resulting metal complex. |

| Coordination Modes | Can act as a monodentate or bidentate bridging ligand | Enables the formation of one-, two-, or three-dimensional coordination polymers and Metal-Organic Frameworks. |

Precursors and Building Blocks in the Synthesis of Complex Organic Molecules

Beyond its applications in coordination chemistry, 5-(4-Cyanophenyl)-2-methoxybenzonitrile serves as a valuable precursor for the synthesis of more complex organic molecules. The nitrile group is a versatile functional handle that can be transformed into a variety of other chemical entities, including amines, amides, carboxylic acids, and tetrazoles. nih.gov This chemical reactivity makes the compound a useful starting material in multi-step organic syntheses.

The biphenyl scaffold of 5-(4-Cyanophenyl)-2-methoxybenzonitrile is a common structural motif in many functional organic materials, including liquid crystals and organic light-emitting diodes (OLEDs). The ability to chemically modify the nitrile and methoxy groups allows for the fine-tuning of the electronic and physical properties of the resulting molecules, tailoring them for specific applications in materials science.

Detailed Research Findings:

Versatility of the Nitrile Group: The nitrile groups can undergo a wide range of chemical transformations. For instance, they can be hydrolyzed to carboxylic acids, reduced to amines, or undergo cycloaddition reactions to form heterocyclic rings.

Synthesis of Heterocyclic Compounds: The reaction of nitriles with azides is a common method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry and also find use as ligands in coordination chemistry.

Functional Material Precursors: The biphenyl core is a key component in many advanced materials. By starting with 5-(4-Cyanophenyl)-2-methoxybenzonitrile, chemists can introduce additional functionalities to create novel liquid crystals, luminescent materials, or other functional organic molecules.

The strategic placement of the nitrile and methoxy groups on the biphenyl framework provides chemists with multiple avenues for synthetic elaboration. This allows for the construction of intricate molecular architectures with tailored properties for a variety of technological applications, independent of any specific therapeutic use.

| Starting Material | Reaction Type | Product Functional Group | Potential Application of Product |

| 5-(4-Cyanophenyl)-2-methoxybenzonitrile | Hydrolysis | Carboxylic Acid | Monomer for specialty polymers |

| 5-(4-Cyanophenyl)-2-methoxybenzonitrile | Reduction | Amine | Building block for polyamides or dyes |

| 5-(4-Cyanophenyl)-2-methoxybenzonitrile | Cycloaddition with Azide | Tetrazole | Ligand for metal complexes, component of energetic materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.